An In-depth Technical Guide to 4-[2-(dimethylamino)ethoxy]benzonitrile
An In-depth Technical Guide to 4-[2-(dimethylamino)ethoxy]benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and applications of 4-[2-(dimethylamino)ethoxy]benzonitrile (CAS No. 24197-95-3). This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. It consolidates critical data to support laboratory work, from synthesis and purification to analytical method development and exploration of its utility in various research areas. The information presented is compiled from peer-reviewed literature, patents, and chemical databases, with in-text citations and a complete reference list to ensure scientific integrity.
Introduction
4-[2-(dimethylamino)ethoxy]benzonitrile is a substituted benzonitrile derivative characterized by a dimethylaminoethoxy group at the para-position of the benzene ring.[1][2] Its molecular structure combines a polar nitrile group, a flexible ether linkage, and a basic tertiary amine, making it a versatile intermediate in organic synthesis.[2] This compound is of significant interest to the pharmaceutical industry, primarily serving as a key precursor in the synthesis of Itopride, a prokinetic agent used in the management of gastrointestinal motility disorders.[3][4] Beyond its role in pharmaceutical manufacturing, 4-[2-(dimethylamino)ethoxy]benzonitrile is also utilized in neurology research and as a reference standard in analytical applications.[3][5] This guide aims to provide a detailed exploration of its core physicochemical properties and practical methodologies for its synthesis and characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-[2-(dimethylamino)ethoxy]benzonitrile is fundamental for its handling, synthesis, and application. These properties are summarized in the table below, followed by a more detailed discussion.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄N₂O | [3][4] |
| Molecular Weight | 190.24 g/mol | [3][4] |
| CAS Number | 24197-95-3 | [3][4] |
| Appearance | White to off-white low-melting solid | [2][3] |
| Boiling Point | 115-117 °C at 0.1 mmHg | [4] |
| Density | 1.06 g/cm³ | [4] |
| Solubility | Slightly soluble in chloroform and methanol | [4] |
| pKa (Predicted) | 8.59 ± 0.28 | [6] |
| LogP (Computed) | 1.6 | [6] |
2.1. Structure and Nomenclature
The systematic IUPAC name for this compound is 4-[2-(dimethylamino)ethoxy]benzonitrile.[3] It is also commonly referred to as p-[2-(Dimethylamino)ethoxy]-benzonitrile.[5] The chemical structure is depicted below:
Caption: Chemical structure of 4-[2-(dimethylamino)ethoxy]benzonitrile.
2.2. Solubility and Stability
4-[2-(dimethylamino)ethoxy]benzonitrile is described as being slightly soluble in organic solvents such as chloroform and methanol.[4] For practical laboratory applications, qualitative solubility tests are recommended to determine suitable solvent systems for reactions, purification, and analysis. The compound should be stored in a cool, dry place in a tightly sealed container, away from incompatible materials.[2] Studies on related aromatic amines suggest a potential for photoinduced oxidation, indicating that protection from light may be necessary to prevent degradation.[3]
Synthesis
The most common and industrially applied method for the synthesis of 4-[2-(dimethylamino)ethoxy]benzonitrile is the Williamson ether synthesis. This involves the reaction of 4-cyanophenol with 2-(dimethylamino)ethyl chloride in the presence of a base.[7][8][9]
Caption: Reaction scheme for the synthesis of 4-[2-(dimethylamino)ethoxy]benzonitrile.
3.1. Detailed Experimental Protocol
The following protocol is a representative procedure based on published patent literature.[8][10]
Materials:
-
4-Hydroxybenzonitrile (1.0 eq)
-
Potassium hydroxide (1.5 eq)
-
2-(Dimethylamino)ethyl chloride hydrochloride (1.5 eq) - Note: If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl.
-
Acetone (solvent)
-
Dichloromethane (extraction solvent)
-
Magnesium sulfate (drying agent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzonitrile (e.g., 20.0 g, 168 mmol) and acetone (e.g., 200 mL).
-
Add powdered potassium hydroxide (e.g., 14.1 g, 252 mmol) to the stirring solution.
-
Heat the mixture to reflux and maintain for 1 hour.
-
Slowly add 2-(dimethylamino)ethyl chloride hydrochloride (e.g., 36.3 g, 252 mmol) to the reaction mixture. Caution: The addition may be exothermic.
-
Continue to reflux the mixture for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetone by rotary evaporation under reduced pressure.
-
To the residue, add dichloromethane (e.g., 300 mL) and water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate by rotary evaporation to yield the crude product.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary. A patent describes obtaining a 97% yield after extraction and concentration.[10]
Spectral Characterization
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 4-[2-(dimethylamino)ethoxy]benzonitrile.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Aromatic protons would appear in the range of δ 6.8-7.6 ppm. The methylene protons of the ethoxy group would be expected around δ 4.1 ppm (-O-CH₂-) and δ 2.7 ppm (-N-CH₂-). The methyl protons of the dimethylamino group would likely be a singlet around δ 2.3 ppm.
-
¹³C NMR: The carbon of the nitrile group is expected around δ 119 ppm. Aromatic carbons would resonate between δ 114-162 ppm. The carbons of the ethoxy group and the methyl groups of the dimethylamino moiety would appear in the upfield region of the spectrum.
4.2. Infrared (IR) Spectroscopy
The IR spectrum of 4-[2-(dimethylamino)ethoxy]benzonitrile would be characterized by several key absorption bands:
-
A sharp, strong absorption band around 2220-2230 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.
-
C-O stretching vibrations for the ether linkage in the region of 1250-1000 cm⁻¹ .
-
Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹ .
-
Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
Aliphatic C-H stretching vibrations from the ethoxy and methyl groups are expected just below 3000 cm⁻¹ .
4.3. Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 4-[2-(dimethylamino)ethoxy]benzonitrile is expected to show a molecular ion peak ([M]⁺) at m/z 190. The fragmentation pattern would likely involve cleavage of the ether bond and the side chain. A prominent fragment would be expected at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion, which is a characteristic fragment for N,N-dimethylethylamines. Other fragments may arise from the loss of the dimethylaminoethyl group or cleavage of the ethoxy side chain.[6]
Applications
5.1. Pharmaceutical Intermediate
The primary and most significant application of 4-[2-(dimethylamino)ethoxy]benzonitrile is as a key intermediate in the synthesis of Itopride.[3][7] Itopride is a dopamine D2 receptor antagonist and acetylcholinesterase inhibitor, which enhances gastrointestinal motility.[4] The synthesis of Itopride from this intermediate involves the reduction of the nitrile group to a primary amine, followed by amidation.
Caption: Role of 4-[2-(dimethylamino)ethoxy]benzonitrile in Itopride synthesis.
5.2. Research Applications
-
Neurology Research: This compound is used in neurology research, often as a reference material in studies related to pain and inflammation.[3] Its structural similarity to other neurologically active compounds makes it a point of interest for the development of new therapeutic agents.[7]
-
Photobiological Sciences: 4-[2-(dimethylamino)ethoxy]benzonitrile has been used as a model compound in studies of photoinduced oxidation processes of aromatic amines, which are relevant in the context of environmental contaminants.[3]
-
Analytical Standard: It serves as a reference standard in various analytical testing procedures, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), for the quality control of pharmaceuticals and in other industrial applications.[1][3]
Safety and Handling
4-[2-(dimethylamino)ethoxy]benzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also corrosive and can cause severe skin burns and eye damage.[2][6]
Precautions:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, vapor, mist, or gas.
-
In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.
-
Store in a cool, dry, and well-ventilated area in a tightly closed container.
Conclusion
4-[2-(dimethylamino)ethoxy]benzonitrile is a valuable chemical intermediate with well-defined physicochemical properties. Its primary importance lies in its role as a precursor to the gastroprokinetic drug Itopride. The synthetic route via Williamson ether synthesis is efficient and scalable. This guide has provided a detailed overview of its properties, a practical synthetic protocol, and an outline of its spectral characteristics and applications. The information compiled herein serves as a foundational resource for scientists and researchers working with this compound, facilitating its safe and effective use in both industrial and academic settings.
References
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Supporting Information for a research paper. (n.d.). Retrieved from [Link]
-
Supporting Information for a research paper. (2007). Wiley-VCH. Retrieved from [Link]
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Veeprho. (n.d.). 4-(2-(Dimethylamino)ethoxy)benzonitrile Hydrochloride | CAS 3048604-20-9. Retrieved from [Link]
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Supplementary Information for a research paper. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 4-[2-(Dimethylamino)ethoxy]benzonitrile. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.
- Google Patents. (n.d.). WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate.
- Thatcher, S. R., et al. (2001). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceutical Products. Pharmaceutical Technology, 25(10), 50-64.
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